3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQXSODNOEAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride typically involves the formation of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring. Subsequently, the piperidine ring can be introduced through various methods, such as nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, derivatives of the compound have shown significant inhibition of mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy. In one study, several derivatives were tested against human cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung), with some compounds demonstrating GI50 values as low as 29 nM. This indicates a strong potential for developing effective anticancer agents based on this scaffold .
Table 1: Antiproliferative Activity of Derivatives
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| 3e | 29 | Panc-1 |
| 3a | 33 | MCF-7 |
| 3c | 42 | A-549 |
| Erlotinib | 33 | Panc-1 |
HIV Integrase Inhibition
Another significant application of this compound is its role as an inhibitor of HIV-1 integrase. Modifications to the indole core have resulted in derivatives that effectively inhibit the strand transfer activity of the integrase enzyme. One derivative demonstrated an IC50 value of 0.13 μM, indicating potent antiviral activity . The binding conformation analysis revealed that the indole core and carboxyl group chelate essential magnesium ions within the active site, which is critical for integrase function.
Table 2: HIV Integrase Inhibitory Activity
| Compound | IC50 (μM) |
|---|---|
| 3 | 12.41 |
| 4 | 18.52 |
| Optimized Derivative (20a) | 0.13 |
Neuropharmacological Effects
The compound also exhibits potential neuropharmacological applications. Research indicates that derivatives may act as partial agonists or antagonists at dopamine D4 receptors and serotonin receptors, which are implicated in various psychiatric disorders such as schizophrenia and anxiety disorders . The pharmacokinetic profiles suggest improved bioavailability and longer half-lives compared to existing treatments.
Synthesis and Structural Modifications
The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride involves palladium-catalyzed cross-coupling reactions, allowing for structural modifications that can enhance its biological activity. This flexibility in synthesis enables researchers to optimize the compound for specific therapeutic targets .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound across different therapeutic areas:
- Anticancer Studies : One study reported that a specific derivative outperformed standard treatments like erlotinib against multiple cancer cell lines, suggesting its potential as a novel anticancer agent .
- HIV Research : A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase, with promising results indicating a pathway for developing new antiviral therapies .
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues of Indole-Piperidine Derivatives
Key structural analogs are compared based on substituent positions, pharmacological activity, and physicochemical properties.
Substituent Effects on Activity and Properties
Position of Piperidine Substitution :
- The 3-piperidinyl group (target compound) vs. 4-piperidinyl in (R)-4-(Piperidin-3-yl)-1H-indole may alter receptor binding due to spatial orientation. Piperidine at position 3 in 5-HT1F agonists enhances selectivity for migraine therapy .
- Electron-Withdrawing Groups : Fluorine or chlorine at position 5 (e.g., compounds 74–76 in ) increase metabolic stability compared to carboxylic acid groups, which improve solubility .
- Carboxylic Acid vs. Amide/Esters: The 5-carboxylic acid in the target compound contrasts with benzylcarbamoyl (AT185) or ester groups in other analogs. Carboxylic acids enhance hydrogen bonding (3 donors, 5 acceptors in ), influencing pharmacokinetics and target engagement .
Biological Activity
3-(Piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to an indole moiety, which is known to influence its biological activity significantly. The presence of both rings suggests a diverse range of potential interactions with biological targets.
The mechanism of action for 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride involves interactions with specific molecular targets, such as enzymes and receptors:
- Indole Ring Interaction : The indole structure allows for interactions with various receptors, potentially modulating their activity.
- Piperidine Ring Enhancement : The piperidine moiety may increase the compound's binding affinity and selectivity towards biological targets, enhancing its pharmacological effects.
Antiproliferative Activity
Research has shown that derivatives of indole compounds, including 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride, exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant inhibition of cancer cell growth with median inhibitory concentrations (IC50) in the nanomolar range:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 3a | Panc-1 | 29 |
| 3b | MCF-7 | 31 |
| 3c | HT-29 | 42 |
| 3d | A-549 | 38 |
This data indicates that structural modifications can lead to variations in potency, emphasizing the importance of the substitution pattern on the indole ring .
Anti-inflammatory and Analgesic Effects
Studies have indicated that compounds similar to 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating a series of indole derivatives, several compounds exhibited significant antiproliferative activity against pancreatic and breast cancer cell lines. The most potent derivative demonstrated an IC50 value lower than that of established chemotherapeutic agents like erlotinib .
- Enzyme Inhibition : Research has also focused on the inhibition of specific kinases related to cancer progression. Compounds derived from this class have shown promising results in inhibiting glycogen synthase kinase-3β (GSK-3β), a target implicated in various cancers .
- Metabolic Stability : Investigations into the metabolic stability of these compounds revealed that modifications to the piperidine ring could enhance their pharmacokinetic profiles, reducing rapid degradation by liver enzymes while maintaining biological activity .
Comparison with Similar Compounds
The biological activity of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(piperidin-4-yl)-1H-indole-2-carboxylic acid | Indole derivative | Moderate antiproliferative |
| 3-(piperidin-4-yl)-1H-indole-6-carboxylic acid | Indole derivative | Lower activity than 5-carboxylic |
| 3-(piperidin-4-yl)-1H-indole-7-carboxylic acid | Indole derivative | Variable activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of indole-5-carboxylic acid derivatives with piperidine precursors. For example, refluxing 3-formyl-1H-indole-5-carboxylic acid with piperidin-4-amine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100°C) yields intermediates, followed by HCl treatment for hydrochlorination . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents. Recrystallization from DMF/acetic acid mixtures improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (206–220 nm) to assess purity (>98% by area normalization) .
- 1H NMR : Confirm the presence of indole NH (δ 10–12 ppm), piperidinyl protons (δ 1.5–3.5 ppm), and carboxylic acid protons (if free acid form is present) .
- LC/MS : Verify molecular ion peaks ([M+H]+ ~293 amu for free base; add 36 amu for HCl salt) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. If exposed, rinse immediately with water for 15 minutes .
- Work in a fume hood to prevent inhalation of powder. Store at room temperature in airtight containers, protected from moisture and light .
- No specific toxicity data are available, but assume irritancy due to structural analogs (e.g., piperidinyl and indole groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural confirmation?
- Troubleshooting :
- Impurity analysis : Compare observed NMR peaks with known impurities (e.g., residual solvents like acetone, detected at δ 2.1 ppm ).
- Tautomeric forms : Indole-piperidine linkages may exhibit rotameric or tautomeric shifts. Use variable-temperature NMR to identify dynamic equilibria .
- X-ray crystallography : Resolve ambiguous proton assignments by determining crystal structures of intermediates or analogs .
Q. What strategies are effective for improving yield in multi-step syntheses involving indole-piperidine conjugates?
- Optimization :
- Stepwise monitoring : Use TLC or in-line IR to track intermediate formation (e.g., Schiff base formation between indole aldehyde and amine) .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl2, p-TsOH) to accelerate cyclization steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, reducing side reactions .
Q. How can researchers validate the biological activity of this compound while minimizing false positives in assay systems?
- Experimental Design :
- Counter-screening : Test against related off-target receptors (e.g., serotonin or dopamine receptors due to indole-piperidine motifs) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to calculate EC50/IC50 values and assess specificity .
- Metabolic stability : Pre-incubate with liver microsomes to identify rapid degradation, which may skew activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
